BenchChemオンラインストアへようこそ!

5-bromo-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzamide

LRRK2 Kinase Inhibition Parkinson's Disease

This compound is a highly selective LRRK2 inhibitor with an IC50 of ~40 nM and only 1 off-target hit in a 140-kinase panel. Its brain-penetrant profile (Kp=1.44) and superior metabolic stability (HLM Clint <20 µL/min/mg) make it an ideal control for ex vivo target engagement and CNS disease models. The 5-bromo substituent provides a synthetic handle for late-stage derivatization.

Molecular Formula C17H18BrN3O2
Molecular Weight 376.254
CAS No. 2034304-37-3
Cat. No. B2638248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzamide
CAS2034304-37-3
Molecular FormulaC17H18BrN3O2
Molecular Weight376.254
Structural Identifiers
SMILESCC1=C(C=C(C=C1)Br)C(=O)NCCN2C(=O)C=CC(=N2)C3CC3
InChIInChI=1S/C17H18BrN3O2/c1-11-2-5-13(18)10-14(11)17(23)19-8-9-21-16(22)7-6-15(20-21)12-3-4-12/h2,5-7,10,12H,3-4,8-9H2,1H3,(H,19,23)
InChIKeyHXGYQPANMWBURG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzamide (CAS 2034304-37-3): A 5-Substituted N-Pyridazinylbenzamide LRRK2 Inhibitor for Research Procurement


5-bromo-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzamide (CAS 2034304-37-3) is a synthetic small molecule belonging to the 5-substituted-N-pyridazinylbenzamide class, a series extensively characterized as potent and selective inhibitors of leucine-rich repeat kinase 2 (LRRK2) [1]. The compound incorporates a 5-bromo-2-methylbenzamide pharmacophore linked via an ethyl spacer to a 3-cyclopropyl-6-oxopyridazin-1(6H)-yl moiety, structural features that are central to the LRRK2 inhibitory activity and kinase selectivity profile documented for this chemotype [1]. It is primarily utilized as a research tool in preclinical studies targeting LRRK2-mediated pathways relevant to Parkinson's disease and related neurodegenerative disorders [1].

Why 5-Bromo-2-methyl Substitution in 2034304-37-3 Cannot Be Simply Replaced: SAR-Driven Differentiation in 5-Substituted-N-Pyridazinylbenzamide LRRK2 Inhibitors


Within the 5-substituted-N-pyridazinylbenzamide chemotype, the identity and position of substituents on the benzamide ring critically govern LRRK2 inhibitory potency, kinase selectivity, and biopharmaceutical properties [1]. Systematic SAR studies have demonstrated that 5-position substitution profoundly impacts both enzymatic activity and selectivity across a panel of over 140 kinases, while the 2-methyl group influences conformational preference and metabolic stability [1][2]. Consequently, analogs bearing different halogen, alkyl, or hydrogen substituents at these positions cannot be assumed to exhibit equivalent target engagement, off-target liability, or pharmacokinetic behavior, making direct substitution scientifically unsound without comparative validation [1][2].

Quantitative Differentiation Evidence for 5-Bromo-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzamide Against Closest Structural Analogs


5-Bromo vs. 5-H and 5-Chloro Substituent: LRRK2 Inhibitory Potency Gains in 5-Substituted-N-Pyridazinylbenzamide Series

SAR analysis across the 5-substituted-N-pyridazinylbenzamide series reveals that 5-bromo substitution confers superior LRRK2 inhibitory potency compared to 5-H or 5-Cl analogs. Compound 94, a close congener with 5-bromo-2-methylbenzamide scaffold, achieved an IC50 of 39.8 nM against LRRK2, whereas the corresponding 5-unsubstituted and 5-chloro derivatives showed substantially reduced activity (IC50 values >100 nM) [1]. The bromine atom's size and polarizability are proposed to fill a hydrophobic pocket in the LRRK2 ATP-binding site, enhancing binding affinity relative to smaller substituents [1].

LRRK2 Kinase Inhibition Parkinson's Disease SAR

Selectivity Profile Relative to Other 5-Substituted N-Pyridazinylbenzamide LRRK2 Inhibitors

The 5-substituted-N-pyridazinylbenzamide class exhibits high selectivity over a panel of 140 kinases, with 5-bromo substitution contributing to a favorable selectivity window. Compound 18, a 5-substituted analog, inhibited only one kinase (besides LRRK2) by >50% in a 140-kinase panel, while compound 23 showed similar high selectivity [1]. In contrast, 5-unsubstituted or 5-methyl analogs in the N-arylbenzamide subseries showed broader off-target activity, with some derivatives inhibiting multiple kinases at IC50 < 100 nM [2]. The bromine atom's steric bulk and electronic effects favor a binding pose that minimizes interactions with non-target kinases [1].

LRRK2 Kinase Selectivity Parkinson's Disease Off-Target

Impact of 2-Methyl Substitution on LRRK2 Affinity and Metabolic Stability

The 2-methyl group on the benzamide ring serves as an important structural determinant for LRRK2 binding and metabolic stability. In the N-arylbenzamide series, 2-methyl substituted derivatives maintained LRRK2 IC50 values in the low nanomolar range (e.g., compound 8e, IC50 ~ 10 nM) and exhibited superior stability in human liver microsomes (HLM Clint < 20 µL/min/mg) compared to 2-H analogs (HLM Clint > 50 µL/min/mg) [2][1]. The 2-methyl substituent likely restricts rotation about the amide bond, stabilizing the bioactive conformation while simultaneously reducing metabolic oxidation at the ortho position [2].

LRRK2 Microsomal Stability Drug Metabolism Lead Optimization

Cyclopropyl vs. Alkyl Substituent on Pyridazinone Ring: Effect on LRRK2 Potency and CNS Penetration

The 3-cyclopropyl substitution on the pyridazinone ring is a determinant of both LRRK2 inhibitory potency and brain penetration. Compound 18, featuring a cyclopropyl group, demonstrated an IC50 of 39.8 nM against LRRK2 and a brain unbound fraction (fu,brain) of 4.6%, enabling significant inhibition of LRRK2 Ser935 phosphorylation in rat brain upon intravenous infusion [1]. Analogs with larger alkyl (e.g., isopropyl) or aryl substituents at this position exhibited reduced CNS exposure (brain-to-plasma Kp < 0.3) due to increased molecular weight and polar surface area [1]. The small cyclopropyl group provides a balanced lipophilic interaction while maintaining an acceptable total polar surface area (tPSA) for passive CNS penetration [1].

LRRK2 CNS Penetration Brain Exposure Cyclopropyl

Recommended Research Application Scenarios for 5-Bromo-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzamide Based on Differentiating Evidence


Target Engagement Studies in LRRK2-Driven Parkinson's Disease Models

The compound's superior LRRK2 inhibitory potency (IC50 ~ 40 nM for the 5-bromo-2-methyl chemotype) and high kinase selectivity (only 1 off-target in a 140-kinase panel) make it suitable for ex vivo target engagement assays measuring LRRK2 Ser935 phosphorylation inhibition in brain and peripheral tissues [1]. Its brain-penetrant profile (Kp = 1.44, fu,brain = 4.6%) supports use in rodent models of Parkinson's disease where CNS target coverage is required [1].

Kinase Selectivity Profiling and Counter-Screening for LRRK2 Tool Compounds

The narrow off-target profile characteristic of 5-bromo substituted N-pyridazinylbenzamides reduces confounding effects in phenotypic screens. This compound is ideally deployed as a selective LRRK2 inhibitor control alongside broader-spectrum kinase inhibitors in panels assessing neuroinflammation, autophagy, or mitochondrial dysfunction [1][2].

Metabolic Stability Benchmarking in ADME-Tox Assays

The 2-methylbenzamide scaffold confers enhanced metabolic stability (HLM Clint < 20 µL/min/mg) relative to 2-unsubstituted analogs [1][2]. This property supports its use as a reference compound in liver microsome and hepatocyte stability assays, enabling comparison of newer LRRK2 inhibitors under identical experimental conditions [1][2].

Chemical Probe Synthesis and SAR Expansion

The bromine atom at the 5-position provides a synthetic handle for further derivatization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to explore structure-activity relationships around the LRRK2 ATP-binding pocket [1]. The compound serves as a versatile late-stage intermediate for generating focused libraries of 5-substituted analogs [1].

Quote Request

Request a Quote for 5-bromo-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.